molecular formula C8H5F11O3 B1598048 Ethyl perfluoro(2-methyl-3-oxahexanoate) CAS No. 79851-29-9

Ethyl perfluoro(2-methyl-3-oxahexanoate)

Cat. No.: B1598048
CAS No.: 79851-29-9
M. Wt: 358.11 g/mol
InChI Key: HJLWKGDZOZTKIS-UHFFFAOYSA-N
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Description

Ethyl perfluoro(2-methyl-3-oxahexanoate) is a fluorinated organic compound known for its unique chemical properties. It is a colorless liquid with a low melting point of -77.3°C and a boiling point of 151.3°C . This compound is widely used in various scientific research applications due to its stability and reactivity.

Mechanism of Action

Target of Action

Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate, also known as GenX, primarily targets the immune system . It has been found to affect T cell-dependent antibody responses (TDAR) and splenic lymphocyte subpopulations .

Mode of Action

GenX interacts with its targets by suppressing TDAR, particularly in females at higher doses . It also affects the number of T lymphocytes, with an increase observed in males at high doses . The number of b lymphocytes remains unchanged in both sexes .

Biochemical Pathways

GenX affects several biochemical pathways. It up-regulates fatty acid metabolism and PPAR signaling, and enhances mitochondrial and peroxisomal fatty acid β-oxidation . It also down-regulates complement and coagulation cascades .

Pharmacokinetics

GenX exhibits rapid, biphasic elimination characterized by a very fast alpha phase and a slower beta phase . Females have been observed to have less serum accumulation and higher clearance than males, while males have higher urine concentrations than females at all times and doses .

Result of Action

The action of GenX results in detectable changes in parameters affected by perfluorooctanoic acid (PFOA), a compound it was designed to replace . These changes include increased relative liver weight and peroxisome proliferation at high doses in both sexes . Genx appears less potent at suppressing tdar relative to pfoa .

Action Environment

Environmental factors can influence the action, efficacy, and stability of GenX. It is extremely persistent in the environment, and some bioaccumulate in wildlife and humans .

Biochemical Analysis

Biochemical Properties

Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with liver enzymes, leading to peroxisome proliferation . The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. Additionally, Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate can act as a substrate or inhibitor in certain biochemical pathways, affecting the overall metabolic flux.

Cellular Effects

The effects of Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In rodent models, exposure to this compound resulted in increased liver weight and peroxisome proliferation . It also affected T cell-dependent antibody responses (TDAR) and splenic lymphocyte subpopulations, indicating its impact on immune cell function . These cellular effects highlight the compound’s potential to modulate critical biological processes.

Molecular Mechanism

At the molecular level, Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been observed to inhibit certain liver enzymes, resulting in altered metabolic pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions underscore the compound’s ability to modulate cellular functions at a fundamental level.

Temporal Effects in Laboratory Settings

The temporal effects of Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its biochemical activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function . For instance, the immunomodulatory effects observed in mice persisted over a 28-day exposure period . These findings highlight the importance of considering temporal dynamics when evaluating the compound’s biological effects.

Dosage Effects in Animal Models

The effects of Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate vary with different dosages in animal models. Studies have shown that higher doses can lead to more pronounced biological effects, including toxicity . For example, at doses of 100 mg/kg/day, significant increases in liver weight and peroxisome proliferation were observed . Additionally, higher doses were associated with suppressed TDAR in female mice . These dosage-dependent effects underscore the need for careful consideration of exposure levels in both research and industrial applications.

Metabolic Pathways

Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate is involved in several metabolic pathways. It interacts with liver enzymes, leading to the production of various metabolites . These interactions can affect metabolic flux and alter the levels of key metabolites. For instance, the compound’s influence on peroxisome proliferation suggests its involvement in lipid metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function.

Transport and Distribution

The transport and distribution of Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate within cells and tissues are critical for its biological activity. The compound is known to interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, it can accumulate in certain tissues, such as the liver, where it exerts its biochemical effects . These transport and distribution dynamics are essential for understanding the compound’s overall biological impact.

Subcellular Localization

Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate exhibits specific subcellular localization patterns. It is often found in organelles such as peroxisomes, where it influences enzyme activity and metabolic processes . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific cellular compartments . These localization patterns are crucial for understanding the compound’s precise biological functions.

Preparation Methods

The preparation of Ethyl perfluoro(2-methyl-3-oxahexanoate) involves the reaction of hexafluoropropylene oxide with ethyl alcohol under controlled conditions. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Ethyl perfluoro(2-methyl-3-oxahexanoate) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Ethyl perfluoro(2-methyl-3-oxahexanoate) is similar to other perfluorinated compounds, such as:

Ethyl perfluoro(2-methyl-3-oxahexanoate) stands out due to its unique combination of stability, reactivity, and lower environmental impact compared to traditional perfluorinated compounds.

Properties

IUPAC Name

ethyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F11O3/c1-2-21-3(20)4(9,6(12,13)14)22-8(18,19)5(10,11)7(15,16)17/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLWKGDZOZTKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F11O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382166
Record name Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79851-29-9
Record name Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 79851-29-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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